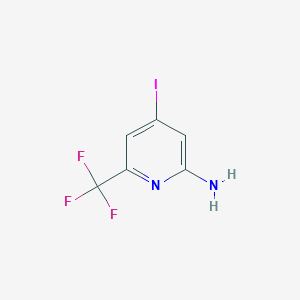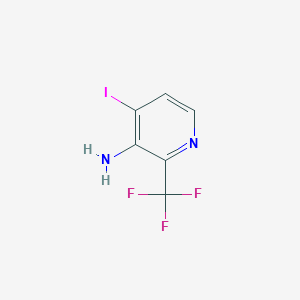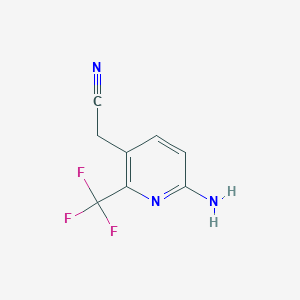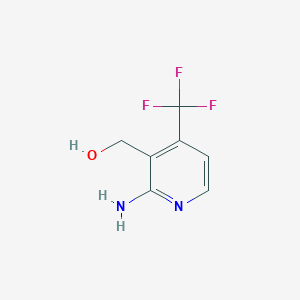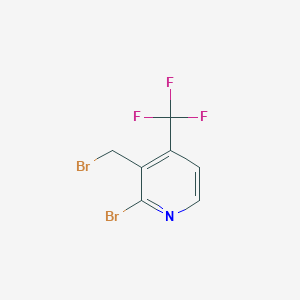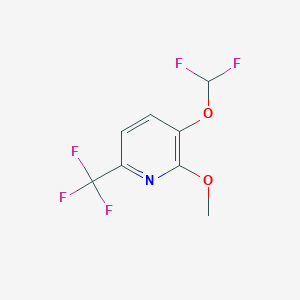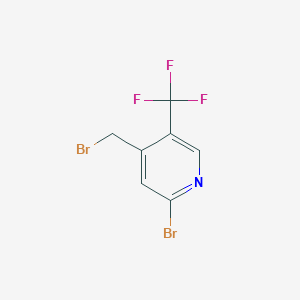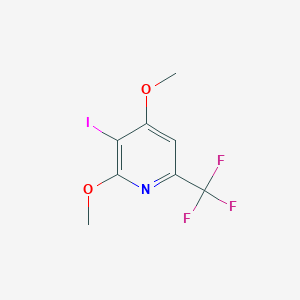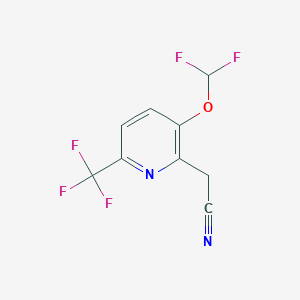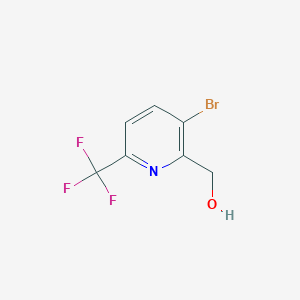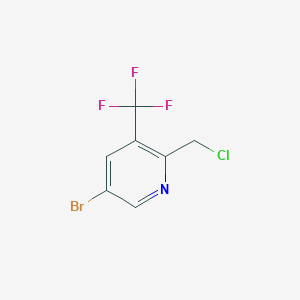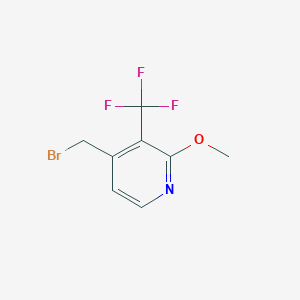
3-Bromo-2-(trifluoromethyl)pyridine-4-methanol
描述
3-Bromo-2-(trifluoromethyl)pyridine-4-methanol is an organic compound characterized by a pyridine ring substituted with bromine, trifluoromethyl, and methanol groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-(trifluoromethyl)pyridine followed by hydroxymethylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation can be achieved using formaldehyde under basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine substituent to form 2-(trifluoromethyl)pyridine-4-methanol.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents.
Major Products:
Oxidation: 3-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In synthetic organic chemistry, 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol serves as a versatile building block for the synthesis of more complex molecules. Its unique substituents allow for selective functionalization, making it valuable in the development of new chemical entities.
Biology and Medicine: This compound is explored for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides, fungicides, and insecticides. Its chemical stability and reactivity make it suitable for developing new agrochemical agents.
作用机制
The mechanism by which 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol exerts its effects depends on its specific application. In biological systems, the compound or its derivatives may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to target proteins, while the bromine atom can participate in halogen bonding, influencing molecular interactions.
相似化合物的比较
2-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxymethyl group.
3-Bromo-2-(trifluoromethyl)pyridine: Lacks the hydroxymethyl group.
4-Bromo-2-(trifluoromethyl)pyridine: Different position of the bromine substituent.
Uniqueness: 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring, along with a hydroxymethyl group. This combination of substituents provides a distinct reactivity profile and potential for diverse applications compared to its analogs.
属性
IUPAC Name |
[3-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHKXVNHZAMUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


